6-Methyl-2,7-naphthyridin-1(2H)-one is a heterocyclic compound that belongs to the class of naphthyridines, which are bicyclic aromatic compounds featuring nitrogen atoms in their rings. This compound is notable for its potential biological activity and applications in medicinal chemistry, particularly as a scaffold for drug development.
The compound can be synthesized through various methods, primarily involving reactions of substituted naphthyridines or related precursors. Its structure features a methyl group at the 6-position and a carbonyl group at the 1-position, contributing to its chemical reactivity and biological properties.
6-Methyl-2,7-naphthyridin-1(2H)-one is classified as a naphthyridine derivative. Naphthyridines are known for their diverse pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
The synthesis of 6-Methyl-2,7-naphthyridin-1(2H)-one can be achieved through several synthetic routes:
The synthesis typically requires careful control of reaction conditions such as temperature and solvent choice to maximize yield and purity. For instance, using polar aprotic solvents often enhances reaction rates in coupling reactions.
6-Methyl-2,7-naphthyridin-1(2H)-one participates in various chemical reactions due to its electrophilic carbonyl group and nucleophilic nitrogen atoms:
Reactions are often facilitated by catalysts or specific reagents to improve yields. For example, using Lewis acids can enhance the electrophilicity of the carbonyl carbon during condensation reactions.
The mechanism of action for compounds like 6-Methyl-2,7-naphthyridin-1(2H)-one often involves:
In preclinical studies, derivatives of 6-Methyl-2,7-naphthyridin-1(2H)-one have shown promising activity against various kinases, indicating potential therapeutic applications .
6-Methyl-2,7-naphthyridin-1(2H)-one has several applications in scientific research:
Naphthyridinones, formally classified as diazanaphthalenes, constitute a family of nitrogen-containing bicyclic heterocycles featuring two fused pyridine rings. Six distinct isomeric forms exist, differentiated by nitrogen atom positioning (e.g., 1,5-; 1,6-; 1,7-; 1,8-; 2,6-; and 2,7-naphthyridines). The compound 6-Methyl-2,7-naphthyridin-1(2H)-one (CAS: 1211594-51-2) belongs to the 2,7-naphthyridine subclass. Its systematic IUPAC name designates:
Its molecular formula is C₉H₈N₂O (MW: 160.18 g/mol), with SMILES notation CC1=CC2=C(C=N1)C(=O)NC=C2
. The core features a bicyclic framework where the amide-like carbonyl at C1 and sp²-hybridized N2 enable hydrogen bonding critical for biological interactions [1].
The term "privileged scaffold" describes heterocyclic structures capable of yielding high-affinity ligands for diverse biological targets through strategic substitution. Naphthyridinones gained prominence after Evans’ conceptualization of such scaffolds in the 1980s. While early naphthyridine synthesis dates to Reissert (1893), 1,6-naphthyridin-2(1H)-ones emerged as synthetically accessible scaffolds in the late 1990s. Database analyses reveal >17,000 derivatives documented in >1,000 references (50% patents), underscoring their pharmaceutical relevance. The C3–C4 bond saturation state (single vs. double) profoundly influences target selectivity:
Table 1: N1 Substitution Patterns in 1,6-Naphthyridin-2(1H)-ones
N1 Substituent (R₁) | Saturated Cores (%) | Unsaturated Cores (%) |
---|---|---|
H | 51.86 | 35.95 |
Methyl (Me) | 1.65 | 10.47 |
Phenyl (Ph) | 15.16 | 17.47 |
Heterocyclic | 4.12 | 4.29 |
Positional isomerism dictates distinct physicochemical and biological profiles across naphthyridinones. The 2,7-naphthyridinone isomer—compared to 1,6- or 1,5-analogues—exhibits enhanced π-conjugation coplanarity and hydrogen-bonding capacity due to its carbonyl placement. Key structural comparisons include:
Table 2: Structural and Physicochemical Comparison of Key Naphthyridinone Isomers
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |
---|---|---|---|---|
6-Methyl-2,7-naphthyridin-1(2H)-one | 1211594-51-2 | C₉H₈N₂O | 160.17 | Methyl at C6 |
2,7-Naphthyridin-1(2H)-one | 67988-50-5 | C₈H₆N₂O | 146.15 | Unsubstituted parent |
6-Chloro-2,7-naphthyridin-1(2H)-one | 1260663-93-1 | C₈H₅ClN₂O | 180.59 | Chloro at C6 |
6-Methyl-1,5-naphthyridin-2(1H)-one | 764717-60-4 | C₉H₈N₂O | 160.17 | Different N positions (1,5 vs 2,7) |
The 6-methyl substituent in 2,7-naphthyridinones critically modulates kinase inhibitory activity. This group enhances:
Notably, 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-ones demonstrate potent kinase inhibition:
Molecular docking reveals the 6-methyl group stabilizes interactions with c-Kit’s hinge region through van der Waals contacts with Val654 and Ala621. In MET kinase inhibitors (e.g., 13f), the 2,7-naphthyridinone core conformationally restrains key pharmacophores, enabling dual H-bonds with Asp1222 backbone atoms—mimicking binding modes of clinical inhibitors like cabozantinib [8].
Table 3: Kinase Inhibition Profiles of Select 6-Methyl-2,7-naphthyridinone Derivatives
Compound | R Group | c-Kit IC₅₀ (nM) | VEGFR-2 IC₅₀ (nM) | Potency Gain vs. Lead |
---|---|---|---|---|
9k | 4-Quinolyl | 8.5 | 238.5 | 38.8× (c-Kit) |
10l | 4-Chlorophenyl | 329.6 | 56.5 | 5.0× (VEGFR-2) |
10r | 4-Trifluoromethoxy | 1609 | 31.7 | 8.8× (VEGFR-2) |
3 (Lead) | - | 329.6 | 279.9 | Reference |
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2